molecular formula C16H21N3S B1637440 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 565169-48-4

4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1637440
CAS No.: 565169-48-4
M. Wt: 287.4 g/mol
InChI Key: LPNCAQYNYHSUOT-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

Triazoles and their derivatives are known to exhibit a wide range of chemical reactions due to their unique structure . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Electrochemical and Surface Analysis

Triazole derivatives, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), have been investigated for their role as corrosion inhibitors for metals. For instance, AMTT demonstrated high corrosion inhibition efficiency for copper in saline conditions, attributed to its chemical adsorption on the metal surface, involving interactions via sulfur and nitrogen atoms. Such compounds ensure protection against corrosion, vital for prolonging the lifespan of metal components in various industries (Chauhan et al., 2019).

Solar Energy Conversion

Triazole derivatives are also utilized in the development of dye-sensitized solar cells (DSSCs), particularly as components of novel electrolyte systems. A study highlighted the use of a thiolate/disulfide organic-based electrolyte system, incorporating triazole derivatives, to enhance the electrocatalytic activity and stability of solar cell devices. This application signifies the role of triazole derivatives in advancing renewable energy technologies (Hilmi et al., 2014).

Material Science and Nanotechnology

In nanotechnology, triazole formation through "click" chemistry has been exploited for functionalizing the surfaces of Au nanoparticles. This approach allows for the attachment of various molecules to nanoparticles, imparting desired chemical functionalities. Such modified nanoparticles have potential applications in catalysis, drug delivery, and the development of novel materials (Fleming et al., 2006).

Organic Synthesis and Drug Development

Triazole compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, certain triazolothiadiazoles bearing a 4-methylthiobenzyl moiety showed promising antimicrobial activities. These findings underline the potential of triazole derivatives in medicinal chemistry and drug development (Prasad et al., 2009).

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound exhibits strong binding affinity towards enzymes such as urease and hydrolase, which are crucial in metabolic processes . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular functions . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound modulates the activity of key signaling molecules, leading to altered gene expression patterns and metabolic flux . This modulation can result in either the activation or inhibition of specific cellular pathways, depending on the context and concentration of the compound . For instance, it has been reported to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA and RNA, leading to changes in gene expression . These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids and proteins . Additionally, it has been shown to induce oxidative stress in cells, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its biological activity decreases with time, likely due to degradation and loss of potency . Long-term exposure to the compound has been associated with changes in cellular function, including altered metabolic activity and gene expression . These temporal effects highlight the importance of considering the stability and shelf-life of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for drug metabolism . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it has been shown to affect the synthesis and degradation of biomolecules, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has a high affinity for binding proteins, which facilitate its transport and accumulation in target tissues . This distribution pattern is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy . The localization within the nucleus allows it to directly influence gene expression and cellular processes .

Properties

IUPAC Name

4-(2-methylcyclohexyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-6-5-8-13(10-11)15-17-18-16(20)19(15)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNCAQYNYHSUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=NNC2=S)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134103
Record name 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565169-48-4
Record name 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565169-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

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